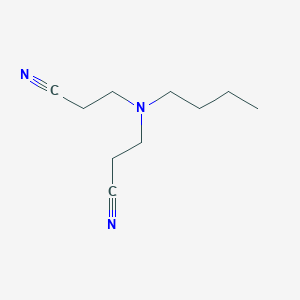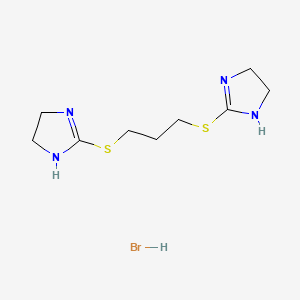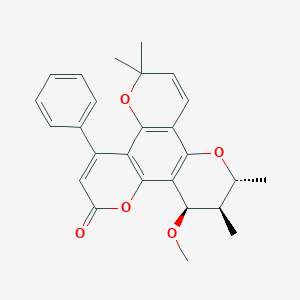![molecular formula C10H6OS B14761413 Naphtho[1,8-cd][1,2]oxathiole CAS No. 209-21-2](/img/structure/B14761413.png)
Naphtho[1,8-cd][1,2]oxathiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,8-cd][1,2]oxathiole is a heterocyclic compound characterized by a fused ring structure containing both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphtho[1,8-cd][1,2]oxathiole can be synthesized through several methods. One common approach involves the reaction of naphthols with sulfur-containing reagents under specific conditions. For example, the reaction of 2-naphthol with sulfur dichloride in the presence of a base can yield this compound. Another method involves the cyclization of naphthalene derivatives with sulfur and oxygen sources under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[1,8-cd][1,2]oxathiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Naphtho[1,8-cd][1,2]oxathiole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of naphtho[1,8-cd][1,2]oxathiole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
Naphtho[2,1-d]oxazole: Similar in structure but contains an oxygen atom in place of sulfur.
Naphtho[1,2]thiazole: Contains a nitrogen atom in addition to sulfur and oxygen.
Naphtho[1,8-de][1,2]oxazin-4-ol: Contains an additional oxygen atom in the ring structure.
Propriétés
Numéro CAS |
209-21-2 |
|---|---|
Formule moléculaire |
C10H6OS |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
2-oxa-3-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6OS/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
Clé InChI |
CKPFNQYSVKOWLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)OSC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




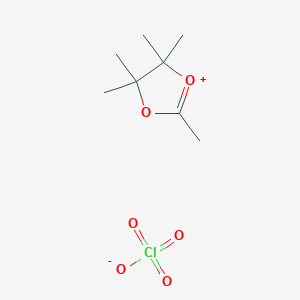
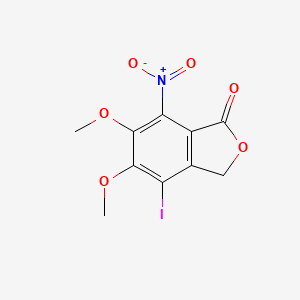

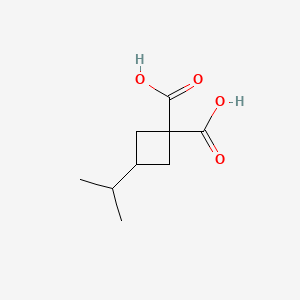

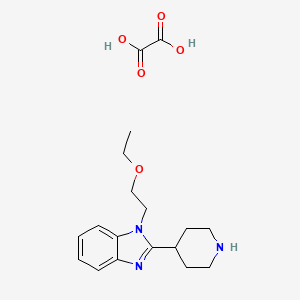
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)

